molecular formula C21H14O6 B13445819 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde

Cat. No.: B13445819
M. Wt: 362.3 g/mol
InChI Key: ZFYDPUCGXQSCIM-UHFFFAOYSA-N
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Description

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is characterized by the presence of two benzoyloxy groups and a hydroxy group attached to a benzaldehyde core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the esterification of 2,4-dihydroxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyloxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,4-Bis(benzoyloxy)-6-hydroxybenzoic acid.

    Reduction: 2,4-Bis(benzoyloxy)-6-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The benzoyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxybenzaldehyde
  • 2,4-Bis(benzoyloxy)benzaldehyde
  • 2,4-Bis(benzoyloxy)-6-methoxybenzaldehyde

Uniqueness

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde is unique due to the presence of both benzoyloxy and hydroxy groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

IUPAC Name

(3-benzoyloxy-4-formyl-5-hydroxyphenyl) benzoate

InChI

InChI=1S/C21H14O6/c22-13-17-18(23)11-16(26-20(24)14-7-3-1-4-8-14)12-19(17)27-21(25)15-9-5-2-6-10-15/h1-13,23H

InChI Key

ZFYDPUCGXQSCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)OC(=O)C3=CC=CC=C3)C=O)O

Origin of Product

United States

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